An In-depth Technical Guide to Oxyresveratrol 3'-O-beta-D-glucopyranoside: Natural Sources, Biosynthesis, and Isolation
An In-depth Technical Guide to Oxyresveratrol 3'-O-beta-D-glucopyranoside: Natural Sources, Biosynthesis, and Isolation
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: This technical guide provides a comprehensive, in-depth exploration of oxyresveratrol 3'-O-beta-D-glucopyranoside, a stilbenoid of growing interest in the scientific community. As a Senior Application Scientist, the aim is to deliver not just a compilation of facts, but a synthesized understanding of the compound's origins, formation, and practical isolation. The methodologies described are grounded in established scientific principles to ensure reliability and reproducibility, fostering a solid foundation for innovative research and development.
Core Introduction to Oxyresveratrol 3'-O-beta-D-glucopyranoside
Oxyresveratrol 3'-O-beta-D-glucopyranoside is a naturally occurring phenolic compound belonging to the stilbenoid family. Structurally, it is a glycoside of oxyresveratrol, where a beta-D-glucopyranose molecule is attached to the 3'-hydroxyl group of the oxyresveratrol backbone. This glycosylation significantly alters the physicochemical properties of the parent molecule, oxyresveratrol, notably increasing its water solubility. This modification has profound implications for its bioavailability and potential therapeutic applications. Oxyresveratrol itself is known for its potent antioxidant and tyrosinase inhibitory activities, and the addition of a glucose moiety modulates these biological effects. A thorough understanding of its natural distribution and biosynthesis is crucial for harnessing its full potential.
Natural Distribution and Botanical Sources
Oxyresveratrol 3'-O-beta-D-glucopyranoside is found in a select number of plant families, often alongside its aglycone, oxyresveratrol, and other related stilbenoids. The concentration and presence of this compound can be influenced by various factors, including the specific plant part, geographical location, and environmental stressors.
Primary Botanical Sources
The most well-documented natural sources of this stilbenoid glucoside are concentrated in the Moraceae and Smilacaceae families.
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Morus alba L. (White Mulberry): The root bark and twigs of the white mulberry are significant sources of oxyresveratrol 3'-O-beta-D-glucopyranoside.[1][2][3] This plant has a long history of use in traditional medicine, and modern phytochemical analyses have identified this compound as one of its key constituents.
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Morus nigra L. (Black Mulberry): The roots of the black mulberry have also been identified as a source of this compound.[4][5]
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Smilax china L.: This climbing shrub, used in traditional remedies, contains oxyresveratrol and its glucosides in its rhizomes.[6][7]
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Gnetum Species: Plants from the Gnetum genus are known to be a rich source of various stilbenoids, including resveratrol oligomers and glucosides.[8][9][10][11][12] While specific data on oxyresveratrol 3'-O-beta-D-glucopyranoside is less abundant for this genus, it represents a promising area for future phytochemical investigation.
Quantitative Overview of Natural Occurrence
The yield of oxyresveratrol 3'-O-beta-D-glucopyranoside can vary. The following table provides a summary of its documented presence.
| Plant Species | Plant Part | Relative Abundance | Key References |
| Morus alba L. | Root Bark, Twigs | Significant, often co-occurs with mulberroside A and oxyresveratrol | [1][2] |
| Morus nigra L. | Roots | Identified as a notable phenolic compound | [4][5] |
| Smilax china L. | Rhizomes | A known constituent, contributing to its bioactivity | [6][7] |
| Gnetum species | General | Rich in stilbenoids, suggesting potential for related glucosides | [9][11] |
Table 1. Natural sources of oxyresveratrol 3'-O-beta-D-glucopyranoside.
Biosynthetic Pathway
The formation of oxyresveratrol 3'-O-beta-D-glucopyranoside is an elegant example of plant secondary metabolism, originating from the well-established phenylpropanoid pathway. The synthesis of stilbenoids is often a plant's defense response to external stresses like pathogens or UV radiation.
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Phenylalanine as the Precursor: The journey begins with the amino acid L-phenylalanine, which is converted to cinnamic acid.
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Formation of p-Coumaroyl-CoA: Cinnamic acid undergoes hydroxylation to form p-coumaric acid, which is then activated to p-coumaroyl-CoA.
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Stilbene Synthase Activity: The pivotal enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the foundational stilbene, resveratrol.[8]
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Hydroxylation to Oxyresveratrol: Resveratrol is then hydroxylated to form oxyresveratrol. Recent research suggests this is mediated by p-coumaroyl-CoA 2'-hydroxylases (C2'Hs) that act upstream of stilbene synthases.[13][14]
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Glycosylation: The final step involves the attachment of a glucose molecule to the 3'-hydroxyl group of oxyresveratrol. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGT), which utilizes UDP-glucose as the sugar donor.
Diagram of the Biosynthetic Pathway:
Caption: Biosynthesis of oxyresveratrol 3'-O-beta-D-glucopyranoside.
Extraction and Isolation Protocols
The isolation of pure oxyresveratrol 3'-O-beta-D-glucopyranoside from its natural matrix is a multi-step process that demands careful selection of solvents and chromatographic techniques.
General Experimental Workflow
Caption: A typical workflow for the isolation of the target compound.
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system, where the purity and yield at each stage guide the subsequent steps.
Step 1: Plant Material Preparation
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Rationale: To maximize surface area for solvent penetration and ensure homogeneity.
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Procedure:
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Air-dry the collected plant material (e.g., Morus alba root bark) in a well-ventilated area, avoiding direct sunlight to prevent photochemical degradation.
-
Grind the dried material into a fine powder using a mechanical grinder.
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Step 2: Solvent Extraction
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Rationale: To efficiently extract a broad range of phytochemicals, including the target polar glycoside.
-
Procedure:
-
Macerate the powdered plant material in 80% aqueous ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24-48 hours at room temperature, with occasional agitation.
-
Alternatively, perform reflux extraction for a shorter duration (e.g., 2-3 hours) for more exhaustive extraction.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
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Step 3: Liquid-Liquid Partitioning
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Rationale: To fractionate the crude extract based on polarity, thereby enriching the target compound in a specific fraction.
-
Procedure:
-
Suspend the crude extract in distilled water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
The target compound, being a polar glycoside, will preferentially partition into the n-butanol fraction.
-
Monitor the distribution of the compound in different fractions using Thin Layer Chromatography (TLC).
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Step 4: Column Chromatography
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Rationale: To separate the components of the enriched n-butanol fraction based on their differential adsorption to a stationary phase.
-
Procedure:
-
Adsorb the dried n-butanol fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in a suitable non-polar solvent.
-
Elute the column with a gradient of increasing polarity, for instance, a mixture of chloroform and methanol.
-
Collect fractions and analyze them by TLC to identify and pool the fractions containing the target compound.
-
Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.
-
Step 5: Preparative High-Performance Liquid Chromatography (HPLC)
-
Rationale: To achieve high-resolution separation and obtain the pure compound.
-
Procedure:
-
Dissolve the pooled and dried fractions from the previous step in a suitable solvent (e.g., methanol).
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile and water (often with 0.1% formic acid to improve peak shape).
-
Monitor the elution profile with a UV detector at a wavelength where stilbenoids show maximum absorbance (around 320 nm).
-
Collect the peak corresponding to oxyresveratrol 3'-O-beta-D-glucopyranoside.
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Step 6: Structural Elucidation
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Rationale: To confirm the identity and purity of the isolated compound.
-
Procedure:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm the chemical structure, including the stereochemistry of the glycosidic linkage.
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Biological Activities and Future Perspectives
Oxyresveratrol 3'-O-beta-D-glucopyranoside has demonstrated promising biological activities, making it a compound of interest for pharmaceutical and cosmetic applications.
-
Tyrosinase Inhibition: It is an effective inhibitor of tyrosinase, the key enzyme in melanin synthesis, suggesting its potential as a skin-whitening agent.[4][5]
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Antioxidant Properties: Like other stilbenoids, it exhibits antioxidant activity, which can help in mitigating oxidative stress-related conditions.
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Neuroprotective Potential: While more research is needed, related compounds have shown neuroprotective effects, indicating a possible avenue for investigation.
The enhanced water solubility of the glycoside compared to its aglycone may offer advantages in formulation and delivery. Future research should focus on detailed pharmacokinetic studies, in vivo efficacy trials, and exploring sustainable production methods, including plant cell culture and biotechnological approaches.
References
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The Biosynthetic Pathway of Stilbenoids from Gnetum microcarpum and SAR Study on Their PGE2 Inhibitory Activities. Universitas Airlangga. [Link]
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Choi, S. W., et al. (2013). Analysis of Functional Constituents in Mulberry (Morus alba L.) Twigs by Different Cultivars, Producing Areas, and Heat Processings. Preventive Nutrition and Food Science, 18(4), 256-262. [Link]
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Gnetum Genus: Review on its Traditional Uses, Phytochemistry and Pharmacological Activities. ResearchGate. [Link]
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Gnetum – Knowledge and References. Taylor & Francis. [Link]
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Gnetum. Wikipedia. [Link]
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Ito, T., et al. (2006). Stilbene derivatives from Gnetum gnemon Linn. Chemical & Pharmaceutical Bulletin, 54(4), 511-516. [Link]
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Likhitwitayawuid, K., et al. (2017). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 22(8), 1283. [Link]
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Review On Smilax China Linn A Global Overview. YMER. [Link]
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Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. ResearchGate. [Link]
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Santiago-Antonio, A., et al. (2024). Biosynthesis of oxyresveratrol in mulberry (Morus alba L.) is mediated by a group of p-coumaroyl-CoA 2'-hydroxylases acting upstream of stilbene synthases. bioRxiv. [Link]
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The synthetic route of oxyresveratrol (36). ResearchGate. [Link]
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Schematic procedure for isolation and purification of oxyresveratrol and moracin derivatives from ultraviolet C-irradiated mulberry leaves. ResearchGate. [Link]
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Likhitwitayawuid, K., et al. (2017). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 22(8), 1283. [Link]
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Oxyresveratrol – Knowledge and References. Taylor & Francis. [Link]
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Lee, H. E., et al. (2017). Chemical Constituents of Smilax china L. Stems and Their Inhibitory Activities against Glycation, Aldose Reductase, α-Glucosidase, and Lipase. Molecules, 22(3), 451. [Link]
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